molecular formula C26H19N5O5 B4325754 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE

Cat. No.: B4325754
M. Wt: 481.5 g/mol
InChI Key: DPZLRHCNYPZJFN-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of benzimidazole, benzodioxole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Alkylation: The benzimidazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Formation of Benzodioxole Derivative: Separately, the benzodioxole derivative is synthesized through the reaction of catechol with methylene chloride in the presence of a base.

    Coupling Reaction: The benzimidazole and benzodioxole derivatives are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

    Nitration: The final step involves the nitration of the coupled product using a nitrating agent like nitric acid to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzodioxole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitrophenyl group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, and other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of benzimidazole and benzodioxole.

    Reduction: Amino derivatives from the reduction of the nitrophenyl group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as DNA, enzymes, and receptors. The benzimidazole moiety can intercalate with DNA, disrupting its structure and function. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of benzimidazole, benzodioxole, and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-nitrophenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O5/c32-26-21(12-16-8-9-22-23(13-16)36-15-35-22)29-25(17-4-3-5-18(14-17)31(33)34)30(26)11-10-24-27-19-6-1-2-7-20(19)28-24/h1-9,12-14H,10-11,15H2,(H,27,28)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZLRHCNYPZJFN-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CCC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CCC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 3
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 4
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 5
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.